REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][S:12]([O-:15])(=O)=[O:13].[Na+]>CN(C)C=O>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][S:12]([Cl:3])(=[O:15])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
sodium 6-bromohexanesulfonate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by a process
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with benzene (50 ml)
|
Type
|
WASH
|
Details
|
The resulting solution was washed twice with water (15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (10 ml), and thereafter dried over calcium chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |